3-(叔丁基)-1-环戊基-1H-吡唑-5-醇

描述

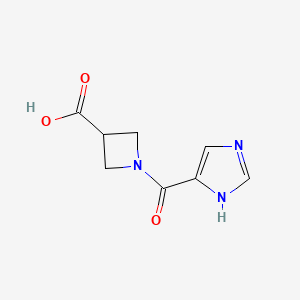

The compound “3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature . The cyclopentyl group is a cycloalkane with a five-membered ring .

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic pyrazole ring, with the tert-butyl, cyclopentyl, and hydroxyl groups attached at the 3rd, 1st, and 5th positions respectively .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazole ring and the functional groups attached to it. The tert-butyl group is generally considered unreactive, but the presence of the hydroxyl group could potentially make the compound a weak acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the pyrazole ring and the attached functional groups. For example, the presence of the hydroxyl group could potentially allow for hydrogen bonding .科学研究应用

氢键结构和聚集体

对3-(叔丁基)-1-环戊基-1H-吡唑-5-醇衍生物的研究揭示了它们形成独特氢键结构和聚集体的能力。例如,研究表明,这些分子可以通过氢键的组合连接成简单链或更复杂的四聚体聚集体。这种结构特征对于理解分子间相互作用以及在材料科学和晶体工程中的潜在应用至关重要(Abonía等,2007)。

晶体结构和化学反应性

各种衍生物的晶体结构为其化学反应性和潜在应用提供了见解。例如,对3-叔丁基-8-(甲基硫属基)吡唑并[5,1-c][1,2,4]三唑-4(1H)-酮的研究揭示了它们的平面杂环核心和短距离分子间相互作用的存在,这可能影响它们的反应性和在化学合成和材料应用中的效用(Ivanov et al., 2020)。

合成方法

已经开发了用于吡唑衍生物(包括3-(叔丁基)-1-环戊基-1H-吡唑-5-醇)的高效合成方法,展示了操作简便性和生产其他有价值衍生物的潜力。这些方法对于合成具有在制药和农药中应用的N-杂环化合物至关重要(Becerra et al., 2021)。

小分子固定

含有吡唑硼烷的双功能受挫路易斯碱对小分子固定的潜力进行了研究。这包括与二氧化碳和其他分子的反应,为碳捕集和合成新型有机化合物提供途径。这些研究有助于开发新的环境修复和可持续化学的策略(Theuergarten et al., 2012)。

作用机制

Target of Action

The compound “3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known to have diverse biological activities and are often used in medicinal chemistry. They can interact with various enzymes, receptors, and other proteins, but the specific targets would depend on the exact structure and functional groups of the compound .

Mode of Action

The mode of action of “3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-ol” would depend on its specific targets. For example, if it targets an enzyme, it might inhibit or enhance the enzyme’s activity. If it targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the flow of metabolites through that pathway .

Pharmacokinetics

The pharmacokinetics of “3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-ol”, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, solubility, stability, and the route of administration .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it acts as an enzyme inhibitor, it could decrease the production of certain metabolites. If it acts as a receptor agonist, it could trigger a cellular response .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain enzymes or receptors might only be active under specific conditions, and the compound might be more or less stable in different environments .

属性

IUPAC Name |

5-tert-butyl-2-cyclopentyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-12(2,3)10-8-11(15)14(13-10)9-6-4-5-7-9/h8-9,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTDABRLOCQHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N(N1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B1466938.png)

![(R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-trifluoromethyl-pyridin-2-yl)-piperazine](/img/structure/B1466940.png)

![Tert-butyl (3-methoxypropyl){3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl}carbamate](/img/structure/B1466947.png)